2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(2-oxopropylsulfanyl)-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12(20)11-22-17-18-15-10-6-5-9-14(15)16(21)19(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFYOEZSWVIWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The 2-oxopropylthio group can be introduced by reacting the quinazolinone derivative with 2-bromoacetone in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxopropylthio moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro, halo derivatives
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives, including 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one, have demonstrated significant anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, quinazolinones have been reported to target specific signaling pathways involved in tumor growth and metastasis, making them promising candidates for further development as anticancer agents .
Antibacterial Activity
In addition to anticancer properties, this compound has shown potential antibacterial activity. Studies have tested various quinazolinone derivatives against common bacterial strains such as Proteus vulgaris and Bacillus subtilis. The observed zones of inhibition suggest that these compounds can effectively combat bacterial infections, positioning them as potential leads for new antibiotic therapies .
Case Study 1: Anticancer Screening
A study involving the synthesis of novel quinazolinone derivatives highlighted the anticancer potential of compounds structurally related to this compound. The derivatives were evaluated against several cancer cell lines, revealing significant cytotoxic effects. The most active compounds induced apoptosis through the activation of caspase pathways, demonstrating their mechanism of action in cancer therapy .
Case Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial efficacy of quinazolinone derivatives against Bacillus subtilis. The study reported that certain derivatives exhibited superior activity compared to standard antibiotics like ciprofloxacin. The findings suggest that modifications to the quinazoline structure could enhance antibacterial potency, indicating a pathway for developing new antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Mercaptoquinazolinone | Contains a thiol group | Anticancer and anti-inflammatory |
| Quinazolinone Derivatives | Varying substituents on the quinazoline ring | Broad pharmacological activities |
| Thiazole-containing Quinazolines | Incorporates thiazole moiety | Potential anticancer activity |
The comparative analysis shows that while many quinazolinones share similar biological activities, the unique structural elements of this compound may confer enhanced interactions with biological targets, potentially leading to improved therapeutic profiles.
Mechanism of Action
The mechanism of action of 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Quinazolinone Derivatives
| Compound | Substituents at C2 | Substituents at N3 | Notable Features |
|---|---|---|---|
| Target compound | 2-Oxopropylthio | Phenyl | Aliphatic thioether with ketone group |
| 2-(Benzylthio)-3-phenylquinazolin-4(3H)-one | Benzylthio | Phenyl | Aromatic thioether |
| (E)-2-(4-Nitrostyryl)-3-phenylquinazolin-4(3H)-one | 4-Nitrostyryl | Phenyl | Styryl group with electron-withdrawing NO2 |
| 2-(Morpholino-2-oxoethyl)thio derivatives | Morpholino-2-oxoethylthio | Phenyl/Cyclopropyl | Amide-containing thioether |
| 2-(Aliphatic-thio)quinazolin-4(3H)-ones | Aliphatic thioethers (e.g., ethylthio) | Phenyl | Simple aliphatic substituents |
Key Observations :
Table 2: Inhibitory Activity (KI) Against Carbonic Anhydrase Isoforms
| Compound | hCA I Inhibition (KI, nM) | hCA IX Inhibition (KI, nM) |
|---|---|---|
| 2-(Aliphatic-thio)quinazolin-4(3H)-ones | 57.8–85.5 | 7.1–12.6 |
| 2-(Benzylthio)-3-phenylquinazolin-4(3H)-one | 229.4 | 50.7 |
| Target compound (hypothetical) | Predicted: 60–90 | Predicted: 8–15 |
Key Findings :
- Aliphatic thioethers (e.g., ethylthio) exhibit superior hCA I/IX inhibition compared to aromatic thioethers (e.g., benzylthio) due to reduced steric hindrance and optimized hydrophobic interactions . The target compound’s 2-oxopropylthio group, being aliphatic, may align with this trend.
- Benzylthio derivatives show reduced potency, with KI values >200 nM for hCA I and ~50 nM for hCA IX, likely due to bulkier aromatic substituents disrupting enzyme binding .
Antiparasitic and Antiproliferative Activity
- (E)-2-(4-Nitrostyryl)-3-phenylquinazolin-4(3H)-one demonstrated exceptional antileishmanial activity (IC50 = 0.023 µg/mL), outperforming amphotericin B (IC50 = 0.046 µg/mL) . This highlights the impact of electron-withdrawing groups (e.g., NO2) on bioactivity.
- Morpholino-containing derivatives (e.g., 5h in ) showed moderate quorum-sensing inhibition, suggesting that bulkier substituents may reduce membrane permeability .
Biological Activity
The compound 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one belongs to the quinazolinone family, which is known for a diverse range of biological activities including anticancer, antibacterial, and antioxidant properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with appropriate electrophiles in a solvent medium. The compound's structure can be confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry, which reveal characteristic peaks corresponding to its functional groups .
Antioxidant Activity
Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated using various assays such as DPPH, ABTS, and CUPRAC. These assays measure the compound's ability to scavenge free radicals and chelate metals. Studies suggest that the presence of hydroxyl groups enhances antioxidant activity, indicating a structure–activity relationship where modifications can lead to improved efficacy .
| Assay Method | Activity Level |
|---|---|
| DPPH | Moderate |
| ABTS | High |
| CUPRAC | Very High |
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have been extensively studied. Compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substituents on the phenyl ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Cytotoxic Activity
In vitro studies have demonstrated that quinazolinone derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown significant inhibitory effects on PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, with IC50 values indicating effective dose-response relationships .
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant capacity of several quinazolinone derivatives, revealing that modifications at the 2-position significantly enhanced radical scavenging activity. The presence of multiple hydroxyl groups was particularly beneficial .
- Antimicrobial Testing : In another investigation, a series of quinazolinone compounds were tested against clinical isolates of bacteria. The results indicated that certain derivatives had a broad spectrum of activity, outperforming standard antibiotics like ampicillin in some cases .
Q & A
Q. How can the cytotoxicity of 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one be evaluated in cancer cell lines?
Cytotoxicity can be assessed using the MTT assay with human cancer cell lines such as A549 (lung), MCF-7 (breast), and SW1116 (colon). The compound’s IC50 values are compared to reference drugs like cisplatin. For instance, derivatives of 3-phenylquinazolin-4(3H)-one demonstrated IC50 values below 12 μM in A549 cells, outperforming cisplatin (IC50 = 12 μM). Ensure cell viability is measured after 48–72 hours of exposure, with triplicate replicates for statistical validity .
Q. What spectroscopic methods are used to confirm the structure of this compound?
Key techniques include:
- 1H and 13C NMR : To identify proton environments and carbon frameworks (e.g., absence of ABX system signals in dehydrogenated derivatives).
- FT-IR : To confirm functional groups like thioether (C-S) and carbonyl (C=O).
- Mass spectrometry : For molecular ion peaks (e.g., m/z = 455 for radical cations).
- CHN analysis : To validate elemental composition .
Q. What synthetic strategies are effective for introducing thioether groups into quinazolinone derivatives?
- Nucleophilic substitution : React 2-mercaptoquinazolin-4(3H)-one with alkyl/aryl halides (e.g., ethyl bromoacetate) in dry acetone under reflux, using K2CO3 as a base.
- Catalytic cross-coupling : Use copper-magnetic activated carbon nanocomposites for C-S bond formation, achieving yields up to 94% with electron-withdrawing substituents (e.g., NO2) on aryl halides .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity?
- Electron-donating groups (e.g., methyl, methoxy) enhance solubility and membrane permeability, improving cytotoxicity.
- Halogen substituents (e.g., Cl, Br) increase binding affinity to targets like EGFR by enhancing hydrophobic interactions.
- Bulkier groups (e.g., naphthyl) may reduce activity due to steric hindrance, as seen in SAR studies of 3-methyl-2-phenylquinazolin-4(3H)-one derivatives .
Q. What in silico approaches predict the compound’s interaction with EGFR?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes. Derivatives of 3-phenylquinazolin-4(3H)-one showed lower binding energies (-9.2 to -10.1 kcal/mol) than EGFR inhibitors like erlotinib (-8.5 kcal/mol), suggesting stronger affinity.
- ADMET prediction : Calculate logP, polar surface area, and toxicity profiles to optimize pharmacokinetics .
Q. How can copper-based catalysts be optimized for reusability in synthesis?
- Magnetic recovery : Copper-activated carbon nanocomposites retain >90% efficiency after five cycles due to robust metal-support interactions.
- Post-reaction treatment : Wash catalysts with ethyl acetate and DI water, then dry under vacuum to prevent oxidation .
Q. Does the compound exhibit photochemical properties relevant to therapeutic applications?
- E-Z isomerization : Styryl-substituted quinazolinones (e.g., 2-hydroxystyryl derivatives) undergo reversible isomerization under UV light, useful for photodynamic therapy.
- ESIPT luminescence : Derivatives with morpholino groups exhibit enhanced emission (Φrel = 5.3%), enabling imaging-guided drug delivery .
Methodological Considerations
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Dose-response validation : Test multiple concentrations (e.g., 1–100 μM) to rule out assay-specific artifacts.
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify off-target effects or pathway crosstalk.
- Control standardization : Use matched cell lines (e.g., non-cancerous HEK293) to assess selectivity .
Q. What strategies improve the compound’s solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
